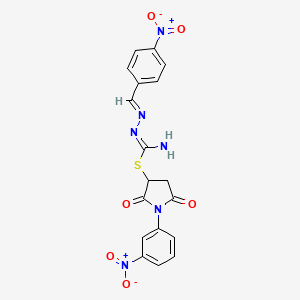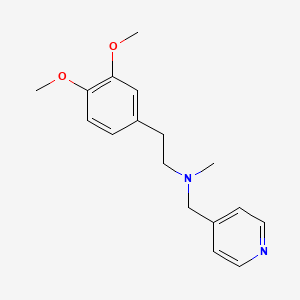
N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds known as adenosine receptor agonists, which have been shown to have a wide range of effects on the body.
Wirkmechanismus
N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide acts by binding to the adenosine A1 receptor, which is found in various tissues throughout the body, including the heart, brain, and immune system. Activation of the A1 receptor leads to a reduction in heart rate, an increase in coronary blood flow, and a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on the body. In addition to its effects on the cardiovascular system, this compound has also been shown to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide is that it is a highly selective adenosine receptor agonist, meaning that it can be used to specifically target the A1 receptor without affecting other receptors in the body. However, one limitation of this compound is that it has a relatively short half-life, meaning that it may need to be administered frequently in order to maintain its effects.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research is ongoing to investigate the potential use of this compound in the treatment of various types of cancer, as well as its potential as a novel anti-inflammatory agent.
Synthesemethoden
N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide can be synthesized through a multi-step process involving the reaction of various reagents. One common synthesis method involves the reaction of 4-chloro-2-methoxy-5-methylbenzoic acid with cyclopentylmagnesium bromide, followed by the addition of N,N-dimethylformamide and acetic anhydride. The resulting product is then purified through recrystallization to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide has been extensively studied for its potential therapeutic applications, particularly in the field of cardiovascular disease. Research has shown that this compound can activate the adenosine A1 receptor, which has been shown to have a wide range of effects on the body, including reducing heart rate, improving blood flow, and reducing inflammation.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-11-9-14(15(20-2)10-13(11)17)18-16(19)8-7-12-5-3-4-6-12/h9-10,12H,3-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXXOCVYRLCOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5723739.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5723741.png)

![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5723757.png)
![[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5723763.png)
![1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5723774.png)

![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)



![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5723842.png)
